molecular formula C8H10N2O4S B6171718 1-methyl-5,5-dioxo-1H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1780610-22-1

1-methyl-5,5-dioxo-1H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B6171718
CAS No.: 1780610-22-1
M. Wt: 230.2
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Description

This compound is a fused heterocyclic system comprising a pyrazole ring condensed with a thiopyran moiety. Key structural features include:

  • 1-Methyl group: Positioned on the pyrazole nitrogen, enhancing steric and electronic properties.
  • 5,5-Dioxo (sulfone) group: The sulfur atom in the thiopyran ring is oxidized to a sulfone, increasing polarity and hydrogen-bonding capacity .

The molecular formula is inferred as C₈H₁₀N₂O₄S (molecular weight ~242.24 g/mol), with 2 hydrogen-bond donors (carboxylic acid and NH in pyrazole) and 4 acceptors (carboxylic acid O, sulfone O, pyrazole N) .

Properties

CAS No.

1780610-22-1

Molecular Formula

C8H10N2O4S

Molecular Weight

230.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5,5-dioxo-1H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, including its potential as a bioactive molecule. Studies may investigate its interactions with biological targets and its effects on cellular processes.

Medicine: In medicine, this compound could be investigated for its therapeutic potential. It may be studied for its pharmacological properties and its ability to modulate biological pathways.

Industry: In industry, this compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can be harnessed for various industrial purposes.

Mechanism of Action

The mechanism by which 1-methyl-5,5-dioxo-1H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds is summarized below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound
1-Methyl-5,5-dioxo-1H,4H,6H,7H-5λ⁶-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Thiopyrano[4,3-c]pyrazole 1-CH₃, 5,5-dioxo (SO₂), 3-COOH C₈H₁₀N₂O₄S 242.24 High polarity due to sulfone; potential for hydrogen bonding .
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid Thiopyrano[4,3-c]pyrazole No methyl/sulfone, 3-COOH C₇H₈N₂O₂S 184.22 Lacks sulfone and methyl; reduced solubility and reactivity.
2-Methyl-5,5-dioxo-2H,4H,6H,7H-5λ⁶-thiopyrano[4,3-c]pyrazole-3-carboxylic acid Thiopyrano[4,3-c]pyrazole 2-CH₃, 5,5-dioxo (SO₂), 3-COOH C₈H₁₀N₂O₄S 242.24 Methyl at position 2 alters steric hindrance and metabolic stability.
6-Amino-3-methyl-1-phenyl-4-(thiophen-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole Pyran core, amino, nitrile, aryl groups C₂₀H₁₇N₅OS 383.45 Pyran instead of thiopyran; exhibits antimicrobial activity .
1-Methyl-1H-pyrazole-3-carboxylic acid Pyrazole 1-CH₃, 3-COOH C₅H₆N₂O₂ 126.11 Simpler structure; lacks fused rings or sulfone.

Physicochemical Properties

  • Polarity: The target compound’s sulfone group increases polarity compared to non-sulfonated analogues (e.g., CAS 912635-70-2) .
  • Solubility : Carboxylic acid and sulfone enhance water solubility relative to methyl ester derivatives (e.g., methyl 1H-pyrazole-3-carboxylate, ).
  • Hydrogen Bonding: The target has 2 donors and 4 acceptors, surpassing pyrazole-3-carboxylic acid derivatives (e.g., 1 donor/3 acceptors in ) .

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